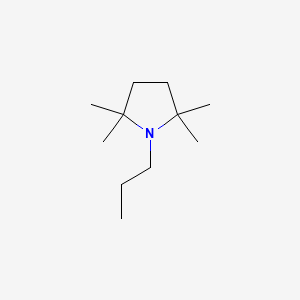

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-

描述

Significance of Pyrrolidine (B122466) Ring Systems in Chemical Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents. nbinno.com Its five-membered ring is not planar, allowing for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov This non-planarity, or "pseudorotation," contributes to the stereochemistry of molecules containing this ring. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, which can be modulated by substituents. nih.gov This feature is critical for a molecule's pharmacokinetic profile, influencing properties such as solubility, bioavailability, and binding affinity to target proteins. nbinno.com Consequently, pyrrolidine derivatives are found in a wide array of successful drugs for treating conditions related to the central nervous system, infectious diseases, and oncology. nbinno.com The ring system is also a fundamental component of many natural products, including alkaloids like nicotine, and essential biomolecules such as the amino acid proline. mdpi.com

The importance of this heterocyclic system has driven significant research into synthetic methodologies, ranging from the functionalization of pre-existing pyrrolidine rings to the stereoselective cyclization of acyclic precursors. mdpi.comnih.gov Modern techniques, including microwave-assisted organic synthesis, have further streamlined the creation of complex pyrrolidine-based molecules. nih.gov

Overview of Sterically Hindered Pyrrolidine Derivatives

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of pyrrolidine chemistry, sterically hindered derivatives are those that possess bulky substituents, typically adjacent to the nitrogen atom. A prime example of a sterically hindered core is 2,2,5,5-tetramethylpyrrolidine (B8739487). nih.gov

The four methyl groups at the C2 and C5 positions effectively shield the nitrogen atom. This steric bulk has profound implications for the reactivity and utility of the molecule. For instance, sterically hindered amines are often used as non-nucleophilic bases in organic synthesis. Their steric bulk prevents them from participating in substitution reactions (acting as a nucleophile) while still allowing the nitrogen's lone pair of electrons to abstract a proton (acting as a base).

Furthermore, this steric shielding is crucial in the chemistry of nitroxide radicals. When 2,2,5,5-tetramethylpyrrolidine is oxidized to its corresponding nitroxide (a derivative of TEMPO, or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), the methyl groups protect the radical center from decay and dimerization, significantly increasing its stability. nih.gov This stability makes them valuable as spin labels for techniques like EPR spectroscopy in structural biology studies. nih.gov Research has shown that increasing the steric bulk, for example by replacing methyl with ethyl groups, can further enhance the stability of these radicals in biological environments. nih.gov

Contextualization of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- within Pyrrolidine Chemistry

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is a specific example of a substituted, sterically hindered pyrrolidine. Its structure combines the 2,2,5,5-tetramethylpyrrolidine core with a propyl group attached to the nitrogen atom (N-alkylation).

While specific, in-depth research on Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is not extensively documented in publicly available literature, its chemical nature places it within the family of hindered amines. It can be considered an intermediate in the synthesis of more complex molecules or a non-nucleophilic base. ontosight.ai Its structure is a clear illustration of how the fundamental pyrrolidine ring can be systematically modified—in this case, through exhaustive methylation at the alpha-carbons and substitution on the nitrogen—to fine-tune its chemical properties for specific applications in research and synthesis.

Structure

3D Structure

属性

CAS 编号 |

63886-59-9 |

|---|---|

分子式 |

C11H23N |

分子量 |

169.31 g/mol |

IUPAC 名称 |

2,2,5,5-tetramethyl-1-propylpyrrolidine |

InChI |

InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3 |

InChI 键 |

DADUNNXNMMAELK-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C(CCC1(C)C)(C)C |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of Pyrrolidine, 1 Propyl 2,2,5,5 Tetramethyl

Reaction Pathways and Transformation Studies

The reactivity of Pyrrolidine (B122466), 1-propyl-2,2,5,5-tetramethyl- is fundamentally dictated by the electronic and steric properties of the nitrogen atom. As a tertiary amine, the nitrogen possesses a lone pair of electrons, making it a potential nucleophile and a base. However, the presence of four methyl groups on the carbons adjacent to the nitrogen (C2 and C5 positions) and a propyl group on the nitrogen itself creates significant steric hindrance. This steric bulk is the primary factor governing its reaction pathways.

Nucleophilic Reactivity

The ability of an amine to act as a nucleophile depends on the availability of its lone pair of electrons to attack an electrophilic center. While the N-propyl group is an electron-donating group, which slightly increases the electron density on the nitrogen, the overwhelming steric hindrance significantly impedes the nitrogen's ability to participate in nucleophilic substitution reactions. fiveable.memasterorganicchemistry.com

Generally, the nucleophilicity of amines decreases with increasing steric bulk. fiveable.me Tertiary amines are often less nucleophilic than secondary amines, which are in turn less nucleophilic than primary amines, especially when reacting with sterically demanding electrophiles. masterorganicchemistry.com For Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, the nitrogen atom is shielded by the rigid five-membered ring and the four bulky methyl groups, in addition to the flexible propyl chain.

This steric hindrance would likely make reactions such as the SN2 alkylation with alkyl halides extremely slow or prevent them from occurring altogether. masterorganicchemistry.comlibretexts.org While tertiary amines can be alkylated to form quaternary ammonium (B1175870) salts, this typically requires reactive alkylating agents with low steric hindrance, such as methyl iodide, and often forcing conditions. masterorganicchemistry.com For a bulky tertiary amine like the title compound, even this reaction would be challenging.

| Amine Class | General Nucleophilicity Trend | Influence of Steric Hindrance |

| Primary (R-NH₂) | High | Low |

| Secondary (R₂-NH) | High (often highest) | Moderate |

| Tertiary (R₃-N) | Moderate to Low | High |

This interactive table illustrates the general trend of nucleophilicity in amines, which is heavily influenced by steric factors.

Electrophilic Reactivity

Direct electrophilic attack on the nitrogen atom of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is unlikely due to the electron-rich nature of the amine. However, the molecule can be made to react with electrophiles after conversion into a different functional group. For instance, oxidation of the amine could lead to an N-oxide, though this process itself can be hindered by steric factors.

More relevant is the reactivity of the corresponding nitroxide radical, which is discussed in the following section. The parent amine itself is not expected to exhibit significant electrophilic reactivity at the nitrogen center.

Radical Reactions and Spin Chemistry

The most well-documented chemistry related to the 2,2,5,5-tetramethylpyrrolidine (B8739487) scaffold involves its corresponding nitroxide radical. Hindered amines are precursors to Hindered Amine Light Stabilizers (HALS), which function by generating stable nitroxide radicals that trap damaging radical species. acs.org

The parent secondary amine, 2,2,5,5-tetramethylpyrrolidine, can be oxidized to form the highly stable nitroxide radical, 2,2,5,5-tetramethylpyrrolidin-1-oxyl (PROXYL). These nitroxides are stable organic free radicals primarily due to the steric hindrance provided by the four methyl groups, which protect the radical center from dimerization and other termination reactions. nih.gov

It is plausible that Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- could be oxidized to its corresponding aminoxyl radical. This radical would then be expected to participate in the Denisov cycle, a catalytic cycle where the nitroxide radical scavenges alkyl (R•) and peroxyl (ROO•) radicals, thereby protecting materials from photo-oxidative degradation. acs.org The cycle involves the formation of alkoxyamines (>N-OR) and hydroxylamines (>N-OH), which are then regenerated to the active nitroxide form. acs.org Derivatives of the PROXYL core structure are widely used as spin traps and labels for studying radical processes in biological and chemical systems via Electron Paramagnetic Resonance (EPR) spectroscopy. alfa-chemical.comscbt.comnih.gov

Mechanistic Elucidation of Key Transformations

Given the absence of specific studies on Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, this section discusses the general mechanistic principles that would apply to its reactions, based on computational and experimental studies of analogous sterically hindered amines.

Transition State Analysis

The transition state is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as they transform from reactants to products. solubilityofthings.commasterorganicchemistry.com For reactions involving sterically hindered amines, the geometry and energy of the transition state are heavily influenced by steric repulsion.

In a hypothetical SN2 reaction, the nucleophilic nitrogen would have to approach the electrophilic carbon from the backside of the leaving group. masterorganicchemistry.com The bulky methyl and propyl groups on the amine would clash with the substituents on the electrophile, leading to a high-energy, sterically crowded transition state. This high activation energy explains the low nucleophilic reactivity of such compounds. libretexts.org

Computational studies on other amine-catalyzed reactions, such as aldol (B89426) reactions involving enamine intermediates, have shown that the transition states involve complex geometries designed to minimize steric strain while allowing for bond formation. nih.gov For a severely hindered amine, achieving a stable transition state for many common reactions is a significant energetic challenge. In processes like reductive amination involving hindered ketones and secondary amines, an "open" transition state model has been proposed, as the crowded nature of the iminium intermediate prevents the formation of a more typical closed, cyclic transition state. nih.gov

Kinetic Studies and Reaction Rate Determination

Reaction kinetics, the study of reaction rates, is quantitatively linked to the activation energy of the transition state. Reactions with high activation energies proceed slowly, while those with low activation energies are fast.

The steric hindrance in Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- would be expected to dramatically decrease the rate of its reactions compared to less hindered amines. libretexts.org For example, kinetic studies on the reaction of amines with CO₂ have shown that sterically hindered amines exhibit slower reaction rates. rsc.orgrsc.orgresearchgate.net This principle is utilized in industrial applications where controlled or slower reaction kinetics are desirable. rsc.orgrsc.org

Stability and Degradation Pathways (excluding safety/hazard profiles)

The stability of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is expected to be relatively high under normal conditions due to its saturated alkyl structure and the protective steric hindrance around the nitrogen. However, under more forcing conditions, such as high temperatures, extreme pH, or in the presence of strong oxidizing agents, degradation can be expected to occur.

Thermal Stability:

The tetramethyl-substituted pyrrolidine ring is generally robust. Studies on related sterically hindered pyrrolidine nitroxides have demonstrated their high stability. nih.gov It is likely that significant thermal energy would be required to induce cleavage of the C-C or C-N bonds within the ring. The N-propyl group is also a stable alkyl chain.

Oxidative Degradation:

Oxidative degradation is a plausible pathway, particularly in the presence of oxygen and catalysts such as metal ions. Research on a structurally related compound, 1-(2-hydroxyethyl)pyrrolidine, has shown that its stability is significantly reduced in the presence of high concentrations of oxygen and iron. nih.govnih.gov

Potential oxidative degradation pathways for Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- could involve:

Oxidation of the N-propyl group: This could lead to the formation of aldehydes, ketones, or carboxylic acids, and potentially cleavage of the N-propyl bond.

Ring-opening reactions: Oxidation at the carbon atoms adjacent to the nitrogen could lead to the formation of amides and subsequent ring cleavage.

Formation of N-oxides: The nitrogen atom itself could be oxidized to form an N-oxide, although this might be sterically hindered.

Hydrolytic Stability:

As a saturated amine, Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is expected to be stable to hydrolysis under neutral and basic conditions. In acidic conditions, the nitrogen will be protonated to form the corresponding ammonium salt, which should also be stable.

Interactive Data Table: Predicted Degradation Products under Forcing Conditions

| Condition | Potential Degradation Pathway | Possible Products |

| High Temperature | C-N bond cleavage | 2,2,5,5-Tetramethylpyrrolidine, Propene |

| Strong Oxidation | Oxidation of N-propyl group | N-(2,2,5,5-Tetramethylpyrrolidin-1-yl)propanal, Propan-1-ol |

| Strong Oxidation | Ring opening | Formic acid, Ammonia, Smaller alkylamines |

It is important to note that these degradation pathways are predictive and based on the behavior of structurally similar compounds. Detailed experimental studies would be required to confirm the specific degradation products and mechanisms for Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1-propyl-2,2,5,5-tetramethylpyrrolidine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts, signal multiplicities, and integrations in an NMR spectrum provide unambiguous evidence for the compound's molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the propyl group protons (CH₃, CH₂, and N-CH₂) and the tetramethyl and methylene (B1212753) protons of the pyrrolidine (B122466) ring. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene group bonded to the nitrogen. The four methyl groups on the pyrrolidine ring are chemically equivalent, likely producing a sharp singlet. The two methylene groups in the pyrrolidine ring would also show characteristic signals.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This includes the three different carbons of the n-propyl group, the two quaternary carbons, the two methylene carbons, and the four equivalent methyl carbons of the tetramethylpyrrolidine moiety. Computational prediction tools can offer valuable estimates for these chemical shifts, aiding in spectral assignment. d-nb.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-propyl-2,2,5,5-tetramethylpyrrolidine Predicted data is generated using computational models and should be confirmed by experimental analysis.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental formula of 1-propyl-2,2,5,5-tetramethylpyrrolidine and to gain structural insights from its fragmentation patterns. The compound has a monoisotopic mass of 169.18304 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₁H₂₃N) with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 169. The fragmentation of this ion is predictable based on the structure. A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgnih.gov This would lead to the loss of an ethyl radical from the propyl group, resulting in a stable iminium ion, which would likely be the base peak in the spectrum. Other fragmentations, such as the loss of the entire propyl group, would also be expected.

Table 2: Predicted Mass Spectrometry Data for 1-propyl-2,2,5,5-tetramethylpyrrolidine Based on data from PubChem and general fragmentation principles. sielc.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netprospre.ca For 1-propyl-2,2,5,5-tetramethylpyrrolidine, these spectra would be dominated by absorptions corresponding to C-H and C-N bond vibrations.

The IR spectrum is expected to show strong bands in the 2800-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. nih.gov C-N stretching vibrations for tertiary amines typically appear in the 1000-1250 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. researchgate.net Therefore, the symmetric vibrations of the carbon backbone and C-C bonds, which might be weak in the IR spectrum, could produce strong signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for 1-propyl-2,2,5,5-tetramethylpyrrolidine Represents typical frequency ranges for the contained functional groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to molecules possessing unpaired electrons. nist.gov The target compound, 1-propyl-2,2,5,5-tetramethylpyrrolidine, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy is highly relevant for studying the corresponding nitroxide radical derivative, 1-propyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl (a TEMPO analogue). Such stable nitroxide radicals are widely used as spin probes and spin labels. If the parent amine were oxidized to its nitroxide form, EPR would be the definitive technique for its characterization. The EPR spectrum of such a radical would typically show a characteristic triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). chromforum.org The hyperfine coupling constant (aN) and the g-value would provide information about the electronic environment of the nitroxide group. mdpi.com This technique is particularly powerful for studying radical-mediated processes or for probing the local environment in larger systems when the nitroxide is used as a label. nist.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample. chemguide.co.uk To apply this technique to 1-propyl-2,2,5,5-tetramethylpyrrolidine, a high-quality single crystal of the compound (or a suitable salt derivative) would need to be grown.

If a suitable crystal is obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This would confirm the connectivity established by NMR and MS, and also reveal the specific conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the orientation of the n-propyl group in the solid state. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, providing an unambiguous structural determination. d-nb.info While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for absolute structure elucidation. chemguide.co.uk

Chromatographic Techniques for Purity and Separation (e.g., GC, HPLC)

Chromatographic methods are fundamental for assessing the purity of 1-propyl-2,2,5,5-tetramethylpyrrolidine and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given its volatility, GC is a well-suited technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on purity. Coupling GC with a Mass Spectrometer (GC-MS) allows for the separation of components in a mixture followed by their individual mass analysis, confirming the identity of the main peak and identifying any impurities. researchgate.net The choice of column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17) and temperature programming would be optimized to achieve good separation and peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for non-volatile impurities or for preparative-scale purification. As a tertiary amine, the compound is basic and can be analyzed using reversed-phase HPLC, often with a C18 column. researchgate.netchromforum.org The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic additive (e.g., trifluoroacetic acid or formic acid) is often required to ensure good peak shape by protonating the amine. Detection could be achieved using a UV detector if the compound has a chromophore (unlikely for this structure), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). helsinki.fi

Table 4: List of Compounds Mentioned

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Pyrrolidine (B122466), 1-propyl-2,2,5,5-tetramethyl-, DFT calculations would be employed to determine key electronic properties. These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation.

From the optimized structure, a range of electronic descriptors would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Further analysis would involve generating molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule might interact with other chemical species. Natural Bond Orbital (NBO) analysis could also be performed to understand orbital interactions and charge delocalization within the molecule.

Table 5.1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the ability to donate an electron. |

| LUMO Energy | (Value in eV) | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. For Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, MD simulations would be crucial for understanding its conformational flexibility. The sterically hindered nature of the tetramethyl-substituted pyrrolidine ring, combined with the rotatable bonds of the N-propyl group, suggests a complex conformational landscape.

An MD simulation would be initiated from an optimized geometry. The system would be solvated in a chosen solvent box (e.g., water or a non-polar solvent) and simulated for a period of nanoseconds to microseconds. Throughout the simulation, the trajectory of each atom is recorded.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, these studies could investigate its reactivity in various chemical transformations. For example, the mechanism of its synthesis, or its potential reactions such as oxidation or substitution, could be explored.

To study a reaction mechanism, researchers would identify the reactants, products, and any potential intermediates and transition states. The geometries of these species would be optimized, and their energies calculated. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

By mapping out the entire energy profile of a reaction, a detailed understanding of the mechanism can be achieved. This can help in optimizing reaction conditions to improve yields or to favor the formation of a specific product.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra could be computationally predicted.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be calculated. nih.gov These predicted shifts, when compared to experimental data, can confirm the structure of the molecule and aid in the assignment of peaks in the experimental spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as a C-H stretch or a C-N bend.

Table 5.4: Predicted Spectroscopic Data vs. Experimental Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | (Calculated ppm values) | (Observed ppm values) |

| ¹³C NMR Chemical Shift (ppm) | (Calculated ppm values) | (Observed ppm values) |

Note: This table illustrates the comparative nature of predicted and experimental spectroscopic data.

In Silico Design of Novel Derivatives

In silico methods are increasingly used in the design of new molecules with desired properties. Starting with the scaffold of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, novel derivatives could be designed and evaluated computationally before any synthetic work is undertaken.

This process would involve making systematic modifications to the parent structure, such as adding or changing functional groups at various positions. For each new derivative, computational methods would be used to predict its properties. For example, if the goal is to design a derivative with improved biological activity, molecular docking simulations could be used to predict how well it binds to a specific protein target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. These models correlate the structural features of a series of compounds with their biological activity. By identifying the key structural features that influence activity, more potent derivatives can be designed. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Applications of Pyrrolidine, 1 Propyl 2,2,5,5 Tetramethyl and Its Derivatives in Academic Research

Catalysis and Ligand Design

Organocatalysis

The field of organocatalysis frequently employs chiral pyrrolidine (B122466) derivatives, most notably proline and its analogues, to facilitate a wide array of asymmetric transformations. These catalysts operate through the formation of transient chiral enamines or iminium ions, effectively controlling the stereochemical outcome of reactions. While the general principles of pyrrolidine-based organocatalysis are well-established, there is no specific mention in the scientific literature of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- being used in this context. The absence of chirality and the significant steric hindrance around the nitrogen atom might limit its effectiveness in typical enamine or iminium ion activation modes.

Asymmetric Catalysis

For an achiral molecule like Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- to be employed in asymmetric catalysis, it would typically be used in conjunction with a chiral metal complex or a chiral co-catalyst. There are no documented instances of this specific compound being used in such a capacity. The development of chiral variants of the 2,2,5,5-tetramethylpyrrolidine (B8739487) scaffold could potentially lead to applications in asymmetric catalysis, but this remains a hypothetical area of research.

Building Block in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds

Organic building blocks are fundamental to the construction of more complex molecular architectures. While the pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals, the specific utility of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- as a starting material for the synthesis of advanced organic scaffolds is not described in the literature. Its synthesis would likely involve the N-alkylation of 2,2,5,5-tetramethylpyrrolidine, a commercially available starting material.

Synthetic Intermediates in Multi-Step Pathways

In multi-step organic synthesis, specific compounds can serve as crucial intermediates. There is no evidence from published synthetic routes that Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- plays a role as a key intermediate in the synthesis of complex target molecules. Its sterically hindered nature might make it a challenging substrate for further functionalization.

Materials Science and Polymer Chemistry

Derivatives of 2,2,5,5-tetramethylpyrrolidine are notable for their role as hindered amine light stabilizers (HALS). youtube.comwikipedia.org These compounds are crucial additives in polymeric materials, protecting them from degradation caused by exposure to ultraviolet (UV) radiation. youtube.com The mechanism of HALS involves the scavenging of free radicals generated during photo-oxidation, a process that can otherwise lead to discoloration, loss of strength, and surface cracking of the polymer. youtube.comwikipedia.org

Although direct evidence of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- being used as a monomer or modifier in polymer synthesis is not prominent in the reviewed literature, the functionalization of polymers with hindered amine moieties is a well-established strategy for enhancing polymer stability. Polymeric HALS are developed to reduce the migration of the stabilizer within the polymer matrix, thereby increasing the long-term stability of the material. google.com Research in this area includes the synthesis of polymeric polypiperidine compounds that can be incorporated into polyolefins to provide high stability against photodegradation. google.com

The synthesis of functional polymers often involves multicomponent reactions, such as the Kabachnik–Fields reaction, to introduce specific functional groups into the polymer structure. mdpi.com This approach allows for the creation of polymers with tailored properties, including metal-chelating abilities and flame retardancy. mdpi.com While not directly involving the title compound, these methodologies could potentially be adapted to incorporate 2,2,5,5-tetramethylpyrrolidine moieties into polymer backbones.

The development of functional materials often leverages the unique properties of specific chemical moieties. Derivatives of 2,2,5,5-tetramethylpyrrolidine, particularly in their nitroxide radical form (known as PROXYL radicals), are utilized in the development of materials for electronic and magnetic applications. For instance, 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl has applications in magnetic materials and as a component in organic redox flow batteries.

The table below summarizes the key applications of 2,2,5,5-tetramethylpyrrolidine derivatives in materials science.

| Application Area | Specific Role of Derivative | Research Finding |

| Polymer Stabilization | Hindered Amine Light Stabilizer (HALS) | Protects polymers from UV degradation by scavenging free radicals. youtube.comwikipedia.org |

| Functional Polymers | Component of Polymeric HALS | Reduces migration of the stabilizer, enhancing long-term stability. google.com |

| Magnetic Materials | Organic Radical Component | Used in the development of organic-based magnetic materials. |

| Battery Materials | Organic Redox Flow Battery Component | Employed in organic redox flow batteries. |

Spin Labels and Probes in Chemical Physics (focus on chemical applications, not biological effects)

Nitroxide derivatives of 2,2,5,5-tetramethylpyrrolidine are extensively used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgresearchgate.net These stable radicals provide insights into the structure, dynamics, and local environment of molecules. rsc.org The utility of these spin labels is largely dependent on their stability and sensitivity to their surroundings. researchgate.net

A significant challenge in the application of nitroxide spin labels, particularly in biological or reducing chemical environments, is their susceptibility to reduction to EPR-silent hydroxylamines. acs.orgnih.gov To overcome this, research has focused on the development of sterically shielded nitroxides that are more resistant to reduction. acs.orgnih.gov Derivatives of 2,2,5,5-tetraethylpyrrolidine, for example, have shown enhanced stability due to the bulky ethyl groups surrounding the nitroxide moiety. researchgate.net

The synthesis of these reduction-resistant spin labels often involves multi-step procedures to introduce both the sterically hindering groups and a functional handle for attachment to a target molecule. acs.org The stability of these labels is a crucial factor for their application in environments containing reducing agents. mdpi.com

The following table presents data on the reduction resistance of different nitroxide spin labels.

| Spin Label Type | Key Structural Feature | Resistance to Reduction |

| Tetramethyl-derived nitroxides | Gem-dimethyl groups | Prone to reduction in cellular environments. acs.org |

| Tetraethyl-derived nitroxides | Gem-diethyl groups | Exhibit high resistance to reduction. researchgate.netmdpi.com |

| Trityl radicals | Tris-(tetrathiaaryl)methyl core | Highly resistant to reduction. acs.org |

The EPR spectrum of a nitroxide spin label is highly sensitive to its local environment, including polarity and viscosity. rsc.org This sensitivity allows researchers to probe the microenvironment within various chemical systems. scbt.com For instance, the hyperfine coupling constant (Aiso) and the g-factor of a nitroxide radical are influenced by the polarity of the solvent. rsc.org

EPR studies using 2,2,5,5-tetramethylpyrrolidine-based spin labels have been employed to investigate the dynamics of molecules in solution and within more complex systems like biological membranes. researchgate.netacs.org The spectral line shape provides information about the rotational mobility of the spin label, which in turn reflects the dynamics of its immediate surroundings. researchgate.net

The table below illustrates the sensitivity of a nitroxide spin label's EPR parameters to the solvent environment.

| Solvent | Dielectric Constant (approx.) | Typical Aiso (MHz) | Effect on g-value |

| Hexane | 1.9 | Lower | Higher |

| Ethanol (B145695) | 24.5 | Intermediate | Intermediate |

| Water | 80.1 | Higher | Lower |

Note: The values for Aiso and the trend in g-value are general representations and can vary for specific nitroxide labels.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Pyrrolidine (B122466) Derivatives

The development of efficient and innovative synthetic methods for constructing the pyrrolidine core is fundamental to exploring its chemical potential. While the synthesis of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- can be envisioned through classical N-alkylation of 2,2,5,5-tetramethylpyrrolidine (B8739487), future research is likely to focus on more sophisticated and versatile strategies.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, which involve the combination of three or more starting materials in a single step, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The development of novel MCRs could provide direct access to complex pyrrolidine scaffolds related to the target compound.

Furthermore, asymmetric synthesis will be crucial for accessing chiral derivatives. While Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- itself is achiral, the introduction of substituents on the pyrrolidine ring would create stereocenters. Future research will likely focus on the development of stereoselective methods to control the three-dimensional arrangement of these substituents, which is often critical for biological activity.

Exploration of Undiscovered Reactivity Profiles

The steric hindrance provided by the four methyl groups at the 2- and 5-positions of the pyrrolidine ring in Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is expected to impart unique reactivity. This steric shielding of the nitrogen atom could influence its basicity and nucleophilicity, potentially leading to novel chemical transformations.

Future research should aim to systematically investigate the reactivity of the N-propyl group . For instance, selective functionalization of the propyl chain could lead to a variety of new derivatives with tailored properties. Additionally, the potential for this compound to act as a sterically hindered non-nucleophilic base in organic synthesis warrants exploration. Such bases are valuable reagents for promoting elimination reactions and other transformations where the nucleophilicity of the base can lead to unwanted side reactions.

The potential for ring-opening reactions under specific conditions could also be an interesting area of study, potentially providing access to novel acyclic amine derivatives.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties. Such studies can provide valuable insights that complement experimental findings.

A key area for future computational work will be the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the structural features of a series of related compounds with their physical properties or biological activities. By systematically modifying the structure of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- in silico and calculating relevant molecular descriptors, it may be possible to predict which derivatives are most likely to possess desired properties, thereby guiding synthetic efforts.

Molecular docking simulations could also be used to explore the potential interactions of this compound and its derivatives with biological targets, such as enzymes or receptors.

Development of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- and its derivatives is a critical future direction. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future research could focus on catalytic methods that avoid the use of stoichiometric reagents. For instance, the development of efficient catalysts for the direct N-propylation of 2,2,5,5-tetramethylpyrrolidine would be a significant advancement. The use of alternative reaction media , such as water or bio-based solvents, is another important aspect of sustainable synthesis.

Furthermore, exploring biocatalytic approaches , using enzymes to carry out specific transformations, could offer highly selective and environmentally friendly synthetic routes.

Integration into New Interdisciplinary Research Areas

The unique structural features of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- make it a candidate for application in a variety of interdisciplinary fields. Its nature as a sterically hindered amine suggests potential applications in materials science and catalysis.

One emerging area is its potential use as a building block for hindered amine light stabilizers (HALS) . HALS are important additives used to protect polymers from degradation by light and heat. The sterically hindered amine moiety in the target compound is a key structural feature of many effective HALS.

In the field of catalysis , this compound or its derivatives could serve as ligands for metal catalysts. The steric bulk of the pyrrolidine ring could be used to control the selectivity of catalytic reactions. Furthermore, its potential as an organocatalyst itself warrants investigation.

The exploration of its biological properties, although currently unknown, could open doors to applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrrolidines suggests that it could serve as a scaffold for the development of new therapeutic agents.

常见问题

Q. What synthetic methodologies are effective for synthesizing 1-propyl-2,2,5,5-tetramethylpyrrolidine?

Methodological Answer: One-pot multi-step reactions are commonly employed for pyrrolidine derivatives. For example, a two-step protocol involving cyclization and alkylation can introduce substituents like the 1-propyl group. Catalysts such as Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance regioselectivity. Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Key parameters include temperature control (0–80°C) and stoichiometric ratios of reactants (e.g., 1.2 equivalents of propylating agents) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanedione, NH₄OAc | 60 | 6 | 65–70 |

| 2 | 1-Bromopropane, K₂CO₃ | 80 | 12 | 55–60 |

Q. How can basic structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and symmetry. For instance, tetramethyl groups (2,2,5,5) produce distinct singlet peaks.

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 251.45) .

- Infrared (IR) Spectroscopy : Bands near 2800 cm⁻¹ (C-H stretch) and 1450 cm⁻¹ (pyrrolidine ring) confirm functional groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesis?

Methodological Answer: A Central Composite Face (CCF) design in software like MODDE® identifies critical factors (e.g., residence time, temperature, pyrrolidine equivalents). Interaction effects are modeled to maximize yield. For example:

- Factors : Temperature (40–100°C), residence time (2–12 h), and propylating agent equivalents (1.0–2.0).

- Response Surface Analysis : Predicts optimal conditions (e.g., 80°C, 8 h, 1.5 equivalents) with >90% confidence .

Q. Table 2: DoE Optimization Parameters

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 40 | 100 | 80 |

| Residence Time (h) | 2 | 12 | 8 |

| Propyl Equivalents | 1.0 | 2.0 | 1.5 |

Q. How to resolve contradictions in conformational data from NMR vs. X-ray crystallography?

Methodological Answer: Discrepancies arise due to dynamic vs. static structural snapshots:

- NMR : Detects time-averaged conformations. Use 3J(H,H) coupling constants to calculate pseudorotation parameters (phase angle P, puckering amplitude ϕmax) .

- X-ray Crystallography : Provides static geometry but may miss flexible conformers. Compare with computational models (e.g., DFT) to assess energy barriers between conformers .

Example : A trans-derivative showed negligible NMR conformational changes but rigid X-ray geometry, resolved by MD simulations .

Q. What assays evaluate bioactivity (e.g., acetylcholinesterase inhibition)?

Methodological Answer:

Q. Table 3: Bioactivity Data

| Compound | Mortality Rate (%) | IC₅₀ (AChE, μM) |

|---|---|---|

| 1-Propyl-2,2,5,5-tetramethylpyrrolidine | 85 | 12.5 |

| Nicotine (Control) | 90 | 8.2 |

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry and chromatographic purity data?

Methodological Answer:

Q. What computational tools predict the impact of substituents on pyrrolidine ring puckering?

Methodological Answer:

- Software : Gaussian (DFT) or Amber (MD) calculates energy minima for puckered conformers.

- Parameters : Substituent steric bulk (e.g., tetramethyl groups) increases puckering amplitude (ϕmax ≈ 40°) and stabilizes envelope conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。